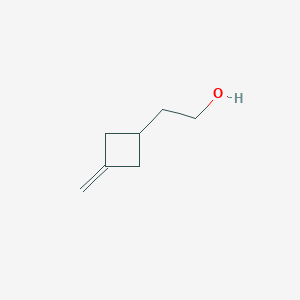

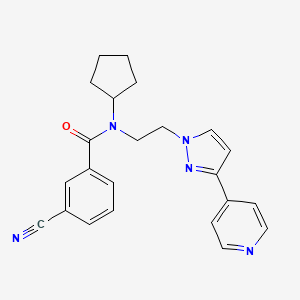

![molecular formula C17H16N4O2S B2463998 Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone CAS No. 1396759-16-2](/img/structure/B2463998.png)

Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Structural Analysis and Isomorphism

- The compound exhibits characteristics of isomorphism, particularly when substituted with methyl and chloro groups. Studies have demonstrated the obeyance of the chlorine-methyl exchange rule in isomorphous structures. The presence of disorder in the structures has been noted, complicating automatic detection of isomorphism during data mining (Swamy et al., 2013).

Anticancer Applications

- A library of anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates, related to the parent compound, was synthesized and evaluated for anticancer activity. These compounds demonstrated promising activity against cervical cancer cells by inducing cell-cycle arrest and activating the p53 protein, which is crucial in tumor suppression. This highlights the potential of the compound and its derivatives for further research in cancer therapeutics (Kamal et al., 2012).

Antimicrobial and Antiviral Applications

- Pyrazolo[1,5-a]pyridin-3-yl derivatives have been synthesized and studied for their antimicrobial and antiviral activities. Various derivatives have demonstrated activity against bacteria, fungi, and viruses, highlighting the potential for these compounds to be developed as antimicrobial and antiviral agents (Attaby et al., 2006; Sanjeeva et al., 2022).

Neuropharmacological Potential

- Compounds with a structural core similar to Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone have been explored for their affinity to human histamine H3 receptors, indicating potential utility in neuropharmacology. Such compounds could cross the blood-brain barrier, signifying their potential in central nervous system-related therapies (Swanson et al., 2009).

Chemical Synthesis and Characterization

- The compound and its derivatives have been extensively studied for their chemical synthesis and characterization. Their structures have been confirmed through various analytical methods, paving the way for further exploration of their chemical properties and potential applications (Ho & Suen, 2013).

Potential as Insecticidal Agents

- Some derivatives have shown potential as insecticidal agents against specific pests like the cotton leafworm, Spodoptera littoralis. This indicates the possibility of agricultural applications, although further research is needed to understand the scope and limitations of such use (Soliman et al., 2020).

Orientations Futures

The future directions for “Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone” and related compounds could involve further development and evaluation of their biological activities. For example, some substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives exhibited significant activity against Mycobacterium tuberculosis H37Ra . Similarly, some pyrazolo[3,4-b]pyridine derivatives showed acceptable activity as TRK inhibitors . These findings suggest that these compounds have potential for further exploration in the treatment of tuberculosis and cancer .

Propriétés

IUPAC Name |

[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c22-16(13-12-18-21-6-2-1-4-14(13)21)19-7-9-20(10-8-19)17(23)15-5-3-11-24-15/h1-6,11-12H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBIYIOYGRNQRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CS2)C(=O)C3=C4C=CC=CN4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopentylsulfanyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]acetamide](/img/structure/B2463917.png)

![Methyl 4-{4-[2-(4-bromophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2463921.png)

![2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2463932.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2463933.png)

![1-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-phenoxyethanone](/img/structure/B2463935.png)

![8-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylic acid](/img/structure/B2463937.png)